molecular formula C12H16FNO B1466567 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1480447-62-8

1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1466567
CAS RN: 1480447-62-8
M. Wt: 209.26 g/mol
InChI Key: GKUUQEWGUBPQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol is an organic compound with the chemical formula C12H16FNO. It contains a total of 34 bonds; 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol is characterized by a cycloalkane composed of carbon atoms . The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Medicinal Chemistry

1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol: is a compound that has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be used as a precursor for synthesizing various pharmacologically active agents, particularly those targeting the central nervous system, given the significance of fluorinated compounds in drug design .

Pharmacology

In pharmacology, this compound could be explored for its binding affinity to different receptors. Its fluorinated phenyl group might interact with receptor sites, influencing the pharmacokinetics and pharmacodynamics of potential therapeutic agents .

Biochemistry

Biochemically, 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol could be utilized in enzyme inhibition studies. The fluorine atom’s electronegativity could affect the interaction with enzyme active sites, making it a candidate for designing enzyme inhibitors .

Organic Chemistry

In organic synthesis, this compound can serve as a chiral building block. Its cyclopentanol moiety can be used to introduce chirality into synthetic pathways, which is crucial for creating enantiomerically pure substances in asymmetric synthesis .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or reference compound in chromatographic analysis. It could help in the development of analytical methods for detecting similar structures in complex mixtures .

Materials Science

The presence of a fluorophenyl group in 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol suggests its potential use in materials science. It could be incorporated into polymers or coatings to impart specific properties like increased resistance to degradation or altered refractive indices .

Environmental Science

Lastly, the compound could be studied for its environmental impact, particularly how it interacts with other chemicals and biological systems in the environment. Its stability and breakdown products could be analyzed to assess its ecological footprint .

properties

IUPAC Name

1-[(4-fluoroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUUQEWGUBPQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.